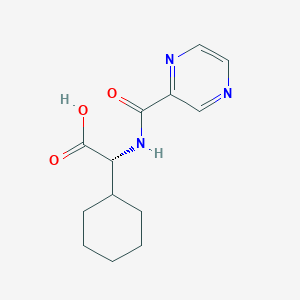
(R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid
Overview
Description
“®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid” is a compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . Pyrazine derivatives, including pyrazine carboxamides, have been found to exhibit various biological activities .
Synthesis Analysis
The synthesis of pyrazine-2-carboxamide derivatives typically involves the reaction of pyrazine-2-carboxylic acid with various amines . For example, the reaction of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones in boiling glacial acetic acid containing sodium acetate yields the corresponding N-(acetylphenyl)pyrazine-2-carboxamide .Molecular Structure Analysis
The molecular structure of pyrazine-2-carboxamide derivatives, such as “®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid”, can be represented by the SMILES stringNC(=O)c1cnccn1 . This represents a pyrazine ring with a carboxamide group attached. Chemical Reactions Analysis
Pyrazine-2-carboxamides can undergo various chemical reactions. For instance, they can react with electrophilic (carbonyl group, bromine) and nucleophilic (malononitrile, hydrazine) reagents . The specific reactions that “®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid” can undergo would depend on the specific conditions and reagents present.Scientific Research Applications
Antimicrobial Activity
This compound has been found to have antimicrobial properties . It is synthesized from pyrazine-2,3-dicarboxylic acid anhydride and aminoacetophenones . The antimicrobial activities of the newly synthesized compounds were studied and some of these were found to exhibit a pronounced effect .
Inhibition of Leuconostoc Mesenteroides Growth
The compound has been used in the study of growth inhibition of Leuconostoc mesenteroides . This is a type of bacteria that can cause spoilage in food and beverage products.
Tuberculosis Treatment
Pyrazinamide, a nicotinamide analogue that is thought to be a prodrug of pyrazinoic acid, has been used as a first-line drug to treat tuberculosis . The active moiety of pyrazinamide is pyrazinoic acid (POA), which is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .
Inhibition of Photosynthetic Electron Transport
Compounds possessing the –NHCO– group, such as this one, were found to inhibit photosynthetic electron transport . This could have potential applications in the study of photosynthesis and plant biology.
Synthesis of Pyrazinamide Analogues
The compound has been used in the synthesis of pyrazinamide analogues using the Yamaguchi reaction . The synthesis involved reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .
Study of Liver Toxicity Prevention
The compound is used to study liver toxicity prevention . This could have potential applications in the development of drugs and treatments for liver diseases.
Mechanisms of Resistance Study
The compound is used to study mechanisms of resistance . Understanding these mechanisms could help in the development of more effective treatments for various diseases.
Formation of Polymeric Copper Complexes
The compound is used to form polymeric copper complexes . These complexes could have potential applications in various fields, including materials science and catalysis.
Mechanism of Action
Target of Action
Related compounds such as pyrazinecarboxamide are known to target mycobacteria .
Mode of Action
Pyrazinecarboxamide, a related compound, is known to interfere with the cell membrane of mycobacteria . It’s plausible that ®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid may have a similar mode of action.
Biochemical Pathways
Pyrazinecarboxamide is known to disrupt membrane energetics and inhibit membrane transport function at acid ph in mycobacterium tuberculosis .
Result of Action
Related compounds such as pyrazinecarboxamide have been shown to inhibit the activity of purified fas i .
Future Directions
The future directions for research on “®-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their mechanisms of action. Given the biological activities exhibited by pyrazine derivatives, these compounds could potentially be developed into effective therapeutic agents .
properties
IUPAC Name |
(2R)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(10-8-14-6-7-15-10)16-11(13(18)19)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,16,17)(H,18,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJCLNODLCIGDU-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)O)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




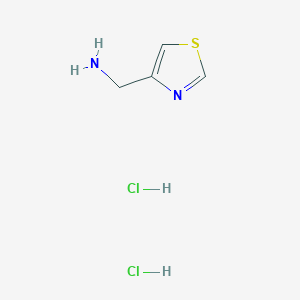
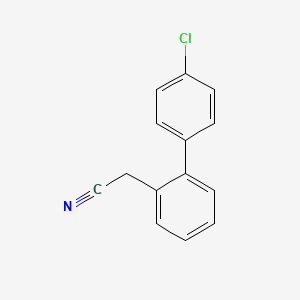

![1-[(1-{3-[(4-Methylphenyl)thio]pyrazin-2-yl}piperidin-3-yl)carbonyl]azepane](/img/structure/B3100005.png)
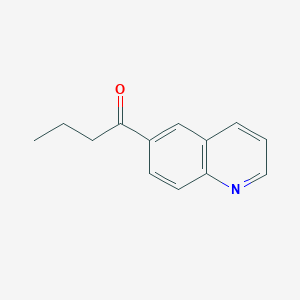
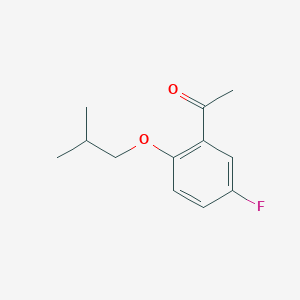
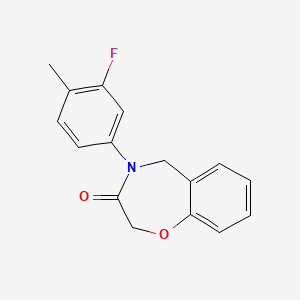




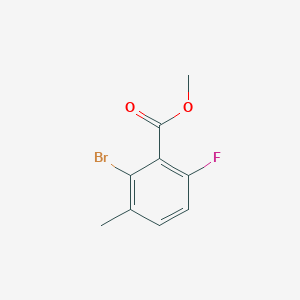
![[(3-Bromophenyl)methyl]urea](/img/structure/B3100065.png)